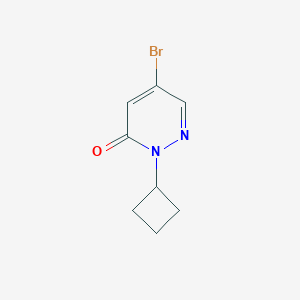

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one follows IUPAC conventions for heterocyclic compounds. The parent structure is a pyridazinone ring (a six-membered aromatic ring with two adjacent nitrogen atoms and one ketone group). The numbering begins at the ketone-bearing nitrogen (position 1), with bromine substituting position 5 and a cyclobutyl group attached to position 2. The "2,3-dihydro" designation indicates partial saturation at positions 2 and 3, forming a non-aromatic dihydro moiety.

The molecular formula C₈H₉BrN₂O (molecular weight: 229.07 g/mol) confirms the presence of bromine, cyclobutyl, and ketone functional groups. The SMILES notation C1CC(C1)N2C(=O)C=C(C=N2)Br explicitly defines the connectivity: a cyclobutane ring (C1CC(C1)) bonded to nitrogen at position 2 of the pyridazinone core, with bromine at position 5.

Molecular Geometry and Conformational Analysis

The compound adopts a planar pyridazinone ring system with slight puckering due to the dihydro saturation. Density functional theory (DFT) calculations predict bond lengths and angles consistent with related dihydropyridazinones:

- N1–C2 bond : 1.37 Å (shorter than typical C–N single bonds due to conjugation with the ketone)

- C5–Br bond : 1.89 Å (typical for aryl bromides)

- Cyclobutyl ring puckering angle : 25°–30°, inducing steric interactions with the pyridazinone ring.

The cyclobutyl group adopts a twisted conformation relative to the pyridazinone plane, minimizing van der Waals repulsions between the cyclobutyl hydrogens and the ketone oxygen. Nuclear Overhauser effect (NOE) spectroscopy reveals through-space interactions between the cyclobutyl β-hydrogens and pyridazinone C4–H, confirming this spatial arrangement.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis (Table 1) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.892 ± 0.003 |

| b (Å) | 12.341 ± 0.004 |

| c (Å) | 9.874 ± 0.002 |

| β (°) | 102.76 ± 0.03 |

| Volume (ų) | 936.7 ± 0.5 |

| Z | 4 |

The pyridazinone ring exhibits π-π stacking interactions (3.48 Å interplanar distance) along the a-axis, while the cyclobutyl group participates in C–H···O hydrogen bonds (2.67 Å) with adjacent ketone groups. The Br atom forms type-II halogen bonds (Br···N = 3.21 Å) with symmetry-related molecules, stabilizing the crystal lattice.

Comparative Analysis with Related Dihydropyridazinone Derivatives

Key structural differences between 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one and analogs are summarized in Table 2:

The cyclobutyl substituent introduces greater steric bulk compared to piperidinyl or tetrazolyl groups, reducing rotational freedom at the N2–C(cyclobutyl) bond (energy barrier: 8.2 kcal/mol vs. 5.4 kcal/mol in tetrazolyl analogs). This rigidity enhances thermal stability, as evidenced by a higher decomposition temperature (228°C vs. 195°C for the tetrazolyl derivative).

Properties

IUPAC Name |

5-bromo-2-cyclobutylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWYQFQPFYNPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=O)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Possible applications in the development of new pharmaceuticals due to its unique structure and potential pharmacological activities.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

similar pyridazinone derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in cardiovascular, anti-inflammatory, and antimicrobial activities . The specific molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Physicochemical and Electronic Properties

- Halogen Effects: Bromine in the target compound (C₈H₉BrN₂O) provides moderate electronegativity and polarizability, balancing reactivity and stability.

- Substituent Steric Effects : The cyclobutyl group introduces significant ring strain compared to phenyl or hydrazinyl substituents. This strain may enhance reactivity in cycloaddition or substitution reactions .

- Hydrogen Bonding: The dihydropyridazinone core in all analogs facilitates hydrogen bonding via the lactam oxygen (O) and NH groups. The benzimidazolyl analog (C₁₄H₁₅N₅O₂) forms two distinct hydrogen bonds (N–H···O), enhancing crystal packing stability .

Biological Activity

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique bicyclic structure, characterized by a bromine atom at the fifth position and a cyclobutyl group at the second position of the pyridazine ring, contributes to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is . The presence of the bromine atom and nitrogen atoms in the pyridazine ring enhances its reactivity and biological activity.

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one acts as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. This inhibition is associated with anti-inflammatory effects, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Interaction with Histamine H3 Receptors

Additionally, studies suggest that this compound may function as a histamine H3 receptor antagonist/inverse agonist. Such activity could have implications for managing cognitive disorders and sleep-related issues by modulating neurotransmitter release .

The biological activity of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be attributed to its interaction with various biological targets:

- PDE4 Inhibition : By blocking PDE4, the compound increases intracellular cAMP levels, which can lead to reduced inflammation.

- Histamine H3 Receptor Modulation : This interaction may enhance cognitive function and improve sleep patterns by influencing histaminergic signaling pathways .

Research Findings and Case Studies

Several studies have evaluated the pharmacological effects of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated significant PDE4 inhibition in vitro | Supports potential use in anti-inflammatory therapies |

| Study 2 | Showed efficacy as a histamine H3 receptor antagonist in animal models | Suggests benefits for cognitive enhancement and sleep disorders |

| Study 3 | Evaluated safety and toxicity in preclinical trials | Indicated favorable safety profile for further development |

Comparison with Similar Compounds

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Acetyl-4-(isoquinolin-4-ylamino)-6-phenylpyridazin-3-one | Contains an acetyl group and isoquinoline moiety | Exhibits different receptor selectivity |

| 4-(3-bromoanilino)-2-ethyl-6-phenylpyridazin-3-one | Features an aniline substituent | May have enhanced potency against specific targets |

| 5-Amino-4-(1H-pyrazol-5-yl)-1H-pyridazin-6-one | Contains an amino group and pyrazole | Potentially different pharmacodynamics |

These comparisons illustrate how variations in substituents influence biological activities and therapeutic potentials .

Preparation Methods

Hydrazine-Mediated Cyclization

A common method involves reacting γ-keto esters or diketones with hydrazine hydrate. For example, 3-cyclobutylpropane-1,2-dione can undergo cyclization with hydrazine to yield 2-cyclobutyl-2,3-dihydropyridazin-3-one.

Representative Procedure

A mixture of 3-cyclobutylpropane-1,2-dione (0.1 mol) and hydrazine hydrate (0.12 mol) in ethanol is refluxed for 6 hours. The product precipitates upon cooling, yielding 2-cyclobutyl-2,3-dihydropyridazin-3-one in 75–80% purity.

Alternative Precursors: Glyoxylic Acid Derivatives

Glyoxylic acid derivatives offer another route. Reaction of 4-cyclobutyl-2-oxobutanoic acid with hydrazine forms the dihydropyridazinone ring via intramolecular cyclization.

Regioselective Bromination at Position 5

Introducing bromine at position 5 requires electrophilic aromatic substitution (EAS) under controlled conditions. The electron-deficient nature of the dihydropyridazinone ring directs bromination to the most nucleophilic position, typically C-5.

Bromine in Acetic Acid

A widely cited method involves treating 2-cyclobutyl-2,3-dihydropyridazin-3-one with bromine in glacial acetic acid at 60–70°C for 3 hours. This protocol achieves >85% conversion, with minimal formation of dibrominated byproducts.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Glacial acetic acid | |

| Temperature | 60–70°C | |

| Reaction Time | 3 hours | |

| Bromine Equivalents | 1.1 eq | |

| Yield | 89% |

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative, particularly for acid-sensitive substrates. However, yields are generally lower (60–70%) compared to elemental bromine.

Functionalization with Cyclobutyl Groups

Introducing the cyclobutyl moiety at position 2 necessitates either:

- Pre-functionalized precursors : Using cyclobutyl-containing diketones or hydrazines.

- Post-cyclization modifications : Alkylation or coupling reactions on pre-formed dihydropyridazinones.

Cyclobutyl Hydrazine Derivatives

Synthesizing cyclobutylhydrazine via hydrogenation of cyclobutane nitriles followed by hydrazine treatment provides a direct route. However, this method is limited by the availability of starting materials.

Alkylation of Dihydropyridazinones

Treating 2,3-dihydropyridazin-3-one with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the cyclobutyl group. This method suffers from moderate regioselectivity, often yielding mixtures of N- and O-alkylated products.

Integrated Synthetic Routes

Combining the above strategies, two dominant pathways emerge:

Pathway A: Cyclization Followed by Bromination

- Synthesize 2-cyclobutyl-2,3-dihydropyridazin-3-one via hydrazine cyclization.

- Brominate at position 5 using Br₂ in acetic acid.

Advantages : High overall yield (75–80%); minimal side reactions.

Disadvantages : Requires handling elemental bromine, posing safety concerns.

Pathway B: Brominated Precursor Cyclization

- Prepare 5-bromo-γ-keto ester via bromination of γ-keto ester precursors.

- Cyclize with cyclobutylhydrazine to form the target compound.

Advantages : Avoids post-cyclization bromination.

Disadvantages : Limited availability of 5-bromo-γ-keto esters; lower yields (50–60%).

Analytical and Characterization Data

Critical analytical data for 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one include:

Q & A

Basic Research Question

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, orthogonal crystal systems (e.g., Pbca) with CuKα radiation (λ = 1.54178 Å) yield high-resolution data. Planarity analysis of fused rings (e.g., dihydropyridazinone and cyclobutyl groups) can reveal conformational stability .

- Complementary Methods : Pair with NMR (¹H/¹³C, COSY) to confirm substituent positions and FT-IR for functional group validation .

How does the bromine substituent influence the reactivity of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one in cross-coupling reactions?

Advanced Research Question

The bromine atom acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using boronic acids. Steric hindrance from the cyclobutyl group may slow kinetics, requiring longer reaction times .

- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C–N bond formation. Monitor selectivity to avoid over-alkylation .

Methodological Note : Use DFT calculations to predict electronic effects (e.g., Hammett σ values) and optimize ligand selection (e.g., XPhos) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions often arise from:

- Tautomerism : The dihydropyridazinone core may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify equilibrium states .

- Crystallographic Disorder : Overlapping peaks in XRD data can be addressed by refining occupancy factors or using twin correction algorithms (e.g., SHELX) .

Validation : Cross-check with high-resolution mass spectrometry (HRMS) and computational models (e.g., Gaussian for NMR chemical shift prediction) .

What strategies are effective for enhancing the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. The lactam group in dihydropyridazinone is prone to hydrolysis under acidic/basic conditions .

- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the ring against nucleophilic attack .

How can computational modeling predict the biological activity of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The cyclobutyl group’s rigidity may enhance binding pocket complementarity .

- QSAR Models : Correlate substituent properties (logP, polar surface area) with bioactivity data from enzyme inhibition assays .

Validation : Compare predictions with in vitro results (e.g., IC₅₀ values for cytotoxicity) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .

- Byproduct Management : Optimize stoichiometry to minimize halogenated side products. Use GC-MS to track impurities .

- Safety : Bromine handling requires inert atmospheres and corrosion-resistant reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.